molecular formula C27H15Cl3O3 B14452670 Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- CAS No. 73172-24-4

Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)-

Cat. No.: B14452670
CAS No.: 73172-24-4
M. Wt: 493.8 g/mol
InChI Key: HYBYMIZKVACHRE-UHFFFAOYSA-N
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Description

Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- is a complex organic compound with significant applications in various fields It is known for its unique structure, which consists of a central benzene ring substituted with three methanone groups, each attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- typically involves a multi-step process. One common method is the condensation reaction of 1,3,5-tris(4-chlorophenyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxylic acid groups instead of methanone groups.

    1,3,5-Tris(4-methoxyphenyl)benzene: Contains methoxy groups instead of chlorophenyl groups.

    1,3,5-Tris(4-nitrophenyl)benzene: Contains nitro groups instead of chlorophenyl groups.

Uniqueness

Methanone, 1,3,5-benzenetriyltris[(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals .

Properties

CAS No.

73172-24-4

Molecular Formula

C27H15Cl3O3

Molecular Weight

493.8 g/mol

IUPAC Name

[3,5-bis(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C27H15Cl3O3/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18/h1-15H

InChI Key

HYBYMIZKVACHRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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